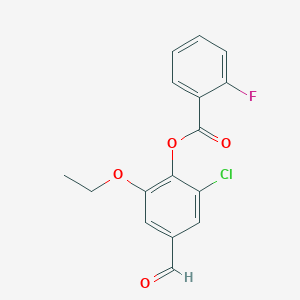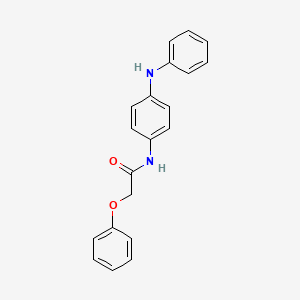
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide, also known as BBP, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC enzymes, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide may alter gene expression patterns in cancer cells, leading to apoptosis.
Another proposed mechanism involves the inhibition of amyloid beta peptide aggregation. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can bind to amyloid beta peptides and prevent their aggregation, which may help to prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has been shown to induce apoptosis through the activation of caspase enzymes. N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.
In addition to its effects on cancer cells, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been shown to have neuroprotective effects. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can protect neurons from oxidative stress and prevent the formation of reactive oxygen species, which may help to prevent the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been shown to have low toxicity in animal studies, which may make it a promising candidate for further development as a therapeutic agent.
One limitation of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine the optimal dosage and administration route for N-(1-benzyl-1H-benzimidazol-2-yl)propanamide.
未来方向
There are several future directions for research on N-(1-benzyl-1H-benzimidazol-2-yl)propanamide. One area of research could focus on optimizing the therapeutic potential of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide for the treatment of cancer and neurodegenerative diseases. This could involve further studies on its mechanism of action, as well as the development of more effective administration routes and dosages.
Another area of research could focus on the development of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide analogs with improved pharmacological properties. This could involve modifying the chemical structure of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide to improve its solubility, bioavailability, and selectivity for specific targets.
Overall, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has shown promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can be synthesized through a multistep process involving the condensation of 2-aminobenzimidazole with benzyl bromide followed by the reaction of the resulting benzylated intermediate with propanoyl chloride. The final product is obtained through a purification process involving recrystallization and column chromatography.
科学研究应用
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the ability of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide to inhibit the growth of cancer cells. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can induce apoptosis in cancer cells, which may make it a promising candidate for the development of anticancer drugs.
In addition to its potential use in cancer treatment, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. This suggests that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide may have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases.
属性
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-16(21)19-17-18-14-10-6-7-11-15(14)20(17)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEAZJMVZVQWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylbenzimidazol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)


![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)
![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)